molecular formula C8H12FNO B13161660 3-(2-Fluoroethyl)oxane-3-carbonitrile

3-(2-Fluoroethyl)oxane-3-carbonitrile

Cat. No.: B13161660
M. Wt: 157.19 g/mol
InChI Key: YPXXCIGRCHSZRS-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)oxane-3-carbonitrile is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol . It is characterized by the presence of a fluoroethyl group attached to an oxane ring, which also bears a carbonitrile group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)oxane-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroethyl bromide with oxane-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)oxane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

3-(2-Fluoroethyl)oxane-3-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)oxane-3-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbonitrile group can also interact with nucleophiles, leading to various biochemical effects. Detailed studies on the exact molecular pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)oxane-3-carbonitrile
  • 3-(2-Bromoethyl)oxane-3-carbonitrile
  • 3-(2-Iodoethyl)oxane-3-carbonitrile

Uniqueness

3-(2-Fluoroethyl)oxane-3-carbonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions compared to its chloro, bromo, and iodo counterparts.

Properties

Molecular Formula

C8H12FNO

Molecular Weight

157.19 g/mol

IUPAC Name

3-(2-fluoroethyl)oxane-3-carbonitrile

InChI

InChI=1S/C8H12FNO/c9-4-3-8(6-10)2-1-5-11-7-8/h1-5,7H2

InChI Key

YPXXCIGRCHSZRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CCF)C#N

Origin of Product

United States

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